Cyanobacterin

Description

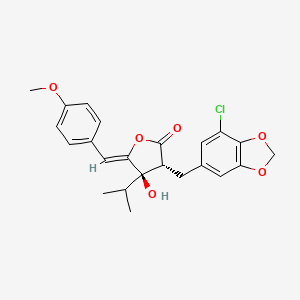

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

80902-00-7 |

|---|---|

Formule moléculaire |

C23H23ClO6 |

Poids moléculaire |

430.9 g/mol |

Nom IUPAC |

(3R,4R,5Z)-3-[(7-chloro-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-5-[(4-methoxyphenyl)methylidene]-4-propan-2-yloxolan-2-one |

InChI |

InChI=1S/C23H23ClO6/c1-13(2)23(26)17(8-15-9-18(24)21-19(10-15)28-12-29-21)22(25)30-20(23)11-14-4-6-16(27-3)7-5-14/h4-7,9-11,13,17,26H,8,12H2,1-3H3/b20-11-/t17-,23+/m0/s1 |

Clé InChI |

YYPUQBCQRSMSKU-YLBRSAIOSA-N |

SMILES |

CC(C)C1(C(C(=O)OC1=CC2=CC=C(C=C2)OC)CC3=CC4=C(C(=C3)Cl)OCO4)O |

SMILES isomérique |

CC(C)[C@]\1([C@H](C(=O)O/C1=C\C2=CC=C(C=C2)OC)CC3=CC4=C(C(=C3)Cl)OCO4)O |

SMILES canonique |

CC(C)C1(C(C(=O)OC1=CC2=CC=C(C=C2)OC)CC3=CC4=C(C(=C3)Cl)OCO4)O |

Synonymes |

cyanobacterin |

Origine du produit |

United States |

Discovery, Occurrence, and Producing Organisms of Cyanobacterin

Historical Context of Cyanobacterin Discovery

The natural product this compound was first identified and isolated in 1982 from the freshwater cyanobacterium, Scytonema hofmanni. researchgate.net Initial research characterized it as a chlorine-containing antibiotic with potent inhibitory effects on the growth of other cyanobacteria and green algae. nih.gov This discovery was significant as it identified a secondary metabolite from a freshwater cyanobacterium with selective algicidal properties, suggesting its potential ecological role in interspecies competition. nih.govunh.edu The empirical formula was determined to be C₂₃H₂₃O₆Cl, and its molecular weight was found to be 430. nih.gov Structural analysis revealed the presence of a γ-lactone and a chlorinated aromatic nucleus within the molecule. nih.gov Further elucidation of its full chemical structure and stereochemistry was completed in 1986, confirming its unique and highly functionalized γ-butyrolactone core. researchgate.net Researchers investigated its biosynthesis, identifying the enzymatic machinery responsible for its assembly, which has provided insights into a new class of natural compounds. sciencedaily.comassignmentpoint.comresearchgate.net

Taxonomic Distribution and Ecological Niches of this compound-Producing Cyanobacteria

Cyanobacteria, the producers of this compound, are a diverse phylum of photosynthetic prokaryotes found in a vast range of ecological habitats, from marine and freshwater to terrestrial environments. nih.govca.govmdpi.com They are crucial contributors to global biogeochemical cycles. researchgate.net Many species are adapted to colonize bare rock and soil, sometimes forming symbiotic relationships with other organisms like fungi and plants. ca.gov The production of secondary metabolites such as this compound is believed to provide a competitive advantage, aiding in survival under stress. unh.eduresearchgate.net The distribution of this compound production appears to be specific to certain genera within the order Nostocales. unh.edunih.gov

Scytonema hofmanni, a filamentous cyanobacterium belonging to the family Scytonemataceae, is the primary and most well-documented producer of this compound. sciencedaily.comwikipedia.org This species is found in diverse freshwater and terrestrial habitats, including streams, rivers, and arid soil crusts. unh.edugermai.app Within its ecological niche, S. hofmanni produces this compound, which acts as a potent allelochemical, inhibiting the growth of competing photosynthetic organisms. unh.edunih.gov The compound specifically targets Photosystem II (PSII) of photosynthesis, thereby reducing competition from other algae and cyanobacteria for essential resources like light and nutrients. utex.org The production of this potent natural herbicide underscores the complex chemical interactions that occur within microbial communities. utex.org

While Scytonema hofmanni is the original source, research has identified other cyanobacterial genera capable of producing structural variants of this compound. Notably, species within the genus Nostoc, which are also from the order Nostocales, have been found to produce related compounds. nih.govnih.gov Nostoc species are cosmopolitan, inhabiting a wide array of aquatic and terrestrial environments and are known for producing a variety of bioactive secondary metabolites. core.ac.ukresearchgate.net A strain of Nostoc linckia was reported to produce a this compound variant that was effective against the cyanobacterium Synechococcus. nih.gov Another Nostoc sp. was found to synthesize the antibiotic-algicide this compound LU-2. nih.gov

Isolation and Characterization of Structural Variants and Analogues of this compound (e.g., this compound LU-1, LU-2)

Structural variants of this compound have been isolated, primarily from species of the genus Nostoc. These analogues, while sharing a core structure, exhibit variations that can influence their biological activity.

This compound LU-1 : This analogue was isolated from Nostoc linckia (strain CALU 892). Its production was detailed in a 1991 study, highlighting the expansion of known this compound producers beyond the Scytonema genus. acs.org

This compound LU-2 : Another variant, this compound LU-2, was isolated from a different Nostoc sp. strain. nih.gov This compound is an exometabolite, meaning it is released by the cyanobacterium into its surrounding environment. It demonstrates potent activity against various cyanobacteria, including bloom-forming species like Microcystis and Aphanizomenon, but shows limited activity against green algae and is inactive against fungi and bacteria. Structurally, this compound LU-2 is described as a substance of a phenolic nature that contains an amino sugar. Its mode of action involves inhibiting light-dependent oxygen evolution and causing cellular damage, including the compression of cytoplasm and destruction of thylakoids. nih.gov

The discovery of these variants indicates a broader taxonomic distribution for the production of this class of natural products and highlights the chemical diversity present within cyanobacteria.

Interactive Data Tables

Table 1: this compound Producing Organisms and Variants

| Producing Organism | Compound(s) Produced | Order | Key Characteristics |

| Scytonema hofmanni | This compound | Nostocales | Primary producer; compound inhibits Photosystem II. unh.eduutex.org |

| Nostoc linckia | This compound LU-1 | Nostocales | Produces a structural analogue of this compound. acs.org |

| Nostoc sp. | This compound LU-2 | Nostocales | Produces an exometabolite with a phenolic nature containing an amino sugar. nih.gov |

Biosynthesis of Cyanobacterin

Elucidation of the Cyanobacterin Biosynthetic Pathway

The biosynthesis of this compound has been a subject of scientific inquiry since its discovery. mdpi.comresearchgate.net The elucidation of its complex biosynthetic pathway represents a significant advancement in the understanding of natural product assembly. Research has revealed that the construction of the core furanolide structure of this compound proceeds through a streamlined carbon-carbon bond-forming cascade. Current time information in Kivalliq Region, CA.aminer.cn This process involves the remarkable installation of chemical reactivity at the Cα positions of amino acid precursors, positions that are typically unreactive for such bond formations. Current time information in Kivalliq Region, CA.chemrxiv.org

The pathway was deciphered through a combination of genetic, enzymatic, and chemical analyses. Key to this was the successful heterologous expression of the biosynthetic gene cluster in a model organism, which allowed for functional evaluation of the involved enzymes both individually and in concert. Current time information in Kivalliq Region, CA.aminer.cn Isotope labeling studies confirmed that the furanolide core is exclusively assembled from amino acid precursors, specifically tyrosine and valine. researchgate.net The elucidation of this pathway not only solved a long-standing mystery but also expanded the known biocatalytic toolbox for the formation of γ-butyrolactones, setting the stage for the discovery and bioengineering of other furanolide compounds. Current time information in Kivalliq Region, CA.rsc.org

Identification and Characterization of the this compound Biosynthetic Gene Cluster (cyb BGC)

The genetic blueprint for this compound production is encoded within a dedicated biosynthetic gene cluster (BGC), designated cyb. This cluster was identified in the producing organism, Scytonema hofmanni UTEX B 2349 (now reclassified as Tolypothrix sp. PCC 9009). Current time information in Kivalliq Region, CA.researchgate.net The cyb BGC is approximately 15.7 kb in size and comprises 11 genes, labeled cybA through cybK. researchgate.net The discovery and validation of this BGC were crucial steps in unraveling the molecule's biosynthesis.

Genomic Mining and Bioinformatic Approaches for BGC Discovery

The identification of the cyb BGC was achieved through a targeted bioinformatic screening approach. Current time information in Kivalliq Region, CA.researchgate.net Recognizing that this compound is a chlorinated natural product, a key strategy was to search the genome of the producing cyanobacterium for genes encoding halogenase enzymes. researchgate.netresearchgate.net This search successfully identified a putative flavin-dependent halogenase gene (cybI), which was flanked by other genes whose predicted functions were consistent with natural product biosynthesis, such as methyltransferases and enzymes involved in amino acid metabolism. researchgate.net

Modern bioinformatic tools like antiSMASH are instrumental in scanning genomic and metagenomic data to identify putative BGCs for a wide array of natural products. mdpi.comresearchgate.net These programs use Hidden Markov Models and rule-based detection to find genes encoding core biosynthetic enzymes like polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS), as well as tailoring enzymes. mdpi.comfrontiersin.org The pairing of genomic data with the known chemical structure of a metabolite allows for a targeted search, as was the case with the halogenation feature of this compound. frontiersin.org This approach helps to de-orphanize the vast number of cryptic BGCs found in cyanobacteria, a phylum known for its prolific production of diverse secondary metabolites. frontiersin.orgacs.org

Heterologous Expression Systems for BGC Validation and Functional Analysis

Once a putative BGC is identified, its function must be experimentally validated. Heterologous expression, the transfer of the BGC into a well-characterized host organism, is a powerful technique for this purpose. researchgate.net The entire cyb BGC was successfully cloned and expressed in the model bacterium Escherichia coli, confirming its role in producing the core structure of this compound. Current time information in Kivalliq Region, CA.aminer.cnchemrxiv.org

Escherichia coli serves as a robust and genetically tractable "cell factory" for reconstructing biosynthetic pathways. mdpi.comfrontiersin.org For the this compound pathway, a synthetic biology method known as Direct Pathway Cloning (DiPaC) was employed to capture the entire 15.7 kb cyb gene cluster from the native producer's genome and insert it into an expression vector. mdpi.comresearchgate.netacs.org This vector was then introduced into an engineered E. coli BAP1 strain, which is optimized for expressing natural product pathways. researchgate.netrsc.org

The expression of the cyb cluster in E. coli led to the production of novel compounds identified as precursors to this compound, specifically precyanobacterins I and II. researchgate.net Furthermore, by systematically creating knock-outs of specific genes within the cluster and expressing the remaining genes, researchers could pinpoint the minimal set of enzymes required for assembling the furanolide core. google.com Individual enzymes were also produced in E. coli, purified, and studied in vitro to determine their precise catalytic functions, allowing for a step-by-step reconstruction of the biosynthetic cascade. mdpi.comnih.gov

While E. coli is excellent for pathway elucidation, other hosts may be better suited for producing complex natural products or their analogs. Filamentous cyanobacteria, such as Anabaena sp. PCC 7120, have emerged as effective heterologous hosts for expressing BGCs from other, often slow-growing or genetically intractable, cyanobacteria. chemrxiv.orgnih.gov

The use of Anabaena has been successfully demonstrated for the production of other complex cyanobacterial metabolites like columbamides and tolypodiol. chemrxiv.orgnih.gov In these cases, expressing the respective BGCs in Anabaena not only confirmed the function of the gene clusters but also led to the production of new, previously undiscovered analogs of the natural products. chemrxiv.orgnih.gov This is often due to the host's native metabolic environment and precursor pools, which can be utilized by the heterologous enzymes. Although the production of this compound analogs in Anabaena has not been explicitly reported, its success with other complex pathways from marine and filamentous cyanobacteria validates it as a promising platform for future biosynthetic engineering efforts aimed at generating novel furanolide derivatives. nih.gov

Enzymology of this compound Biosynthesis

The elucidation of the cyb BGC has unveiled a fascinating enzymatic cascade, including the discovery of a new class of enzymes. mdpi.comnih.gov The 11 genes within the cluster orchestrate a series of reactions to build the complex this compound scaffold from simple amino acid precursors. The core of the furanolide structure is assembled by four key enzymes: CybB, CybC, CybE, and CybF. acs.org

The process begins with the generation of α-keto acid building blocks, which are supplied by the host's primary metabolism. researchgate.net The enzyme CybE, which is dependent on thiamine (B1217682) pyrophosphate (TPP), catalyzes a crucial acyloin coupling reaction to form the first C-C bond, linking two keto acid intermediates. google.com

The most remarkable step is catalyzed by CybF, a furanolide synthase. mdpi.com Initially annotated as a synthase, CybF was shown to catalyze a formal Morita-Baylis-Hillman reaction, an unusual transformation in biochemistry, to complete the five-membered γ-butyrolactone ring. Current time information in Kivalliq Region, CA.rsc.orggoogle.com This reaction proceeds via a 1,4-hydride shift to form the final core structure. google.com The remaining enzymes in the cluster are "tailoring" enzymes that modify this core scaffold to produce the final, mature this compound molecule. These modifications include two O-methylation events catalyzed by CybA and CybJ, and a key chlorination step performed by the halogenase CybI. researchgate.net

| Gene | Putative Function |

| cybA | O-methyltransferase |

| cybB | 3-dehydroquinate dehydratase-like protein |

| cybC | Chorismate mutase |

| cybD | 2,3-bisphosphoglycerate-independent phosphoglycerate mutase |

| cybE | Thiamine pyrophosphate (TPP)-dependent enzyme |

| cybF | 3-oxoacyl-(acyl-carrier-protein) synthase III-like protein (Furanolide synthase) |

| cybG | Arogenate dehydrogenase |

| cybH | Prephenate dehydrogenase (tyrosine-pathway) |

| cybI | Flavin-dependent halogenase |

| cybJ | O-methyltransferase |

| cybK | MFS (Major Facilitator Superfamily) transporter |

| Table based on data from D'Agostino et al., 2022. researchgate.net |

Identification and Functional Characterization of Key Biosynthetic Enzymes (e.g., Furanolide Synthases)

The biosynthetic machinery responsible for assembling the potent aquatic phytotoxin this compound remained unknown for decades until recent research elucidated the process. researchgate.netnih.gov The this compound biosynthetic gene cluster (BGC), designated as cyb, was identified in the cyanobacterium Scytonema hofmanni through targeted bioinformatic screening, a process that specifically searched for halogenase-encoding genes. labmanager.comchemeurope.comrsc.org The entire 15.7 kb BGC, containing 11 genes (cybA-cybK), was subsequently validated by transferring it into a model organism, Escherichia coli, using a synthetic biology method called Direct Pathway Cloning (DiPaC). labmanager.combiooekonomie.deresearchgate.nettu-dresden.de This heterologous expression confirmed the cluster's role in producing the core structure of this compound. researchgate.netnih.govchemrxiv.org

Subsequent functional evaluation of the key recombinant enzymes, both within the living E. coli host and in isolated lab settings (in vitro), led to the discovery of a previously unknown class of enzymes named furanolide synthases. labmanager.comtu-dresden.detu-dresden.de These enzymes are central to constructing the furanolide core of this compound. labmanager.combiooekonomie.de Gene knockout experiments and in vitro assays pinpointed four essential enzymes for the biosynthesis of the γ-butyrolactone core: CybB, CybC, CybE, and CybF. researchgate.netresearchgate.neth1.co

CybB and CybC are involved in preparing one of the essential building blocks, 4-coumaroyl-CoA. researchgate.net The thiamine pyrophosphate (TPP)-dependent enzyme, CybE, is responsible for the initial carbon-carbon bond formation, linking two α-keto acid precursors in a canonical acyloin coupling reaction. h1.co The most remarkable discovery was the function of CybF. researchgate.net Though bioinformatically annotated as a 3-oxoacyl-[ACP] synthase, CybF was found to be the key furanolide synthase that catalyzes a complex cascade to assemble the final furanolide core from the intermediates provided by the other enzymes. researchgate.neth1.coresearchgate.net

Table 1: Key Enzymes in this compound Core Biosynthesis This table is interactive. Click on the headers to sort.

| Enzyme | Gene | Putative/Verified Function | Role in Pathway |

|---|---|---|---|

| CybB | cybB | 4-coumarate-CoA ligase | Precursor biosynthesis (4-coumaroyl-CoA) researchgate.net |

| CybC | cybC | Cinnamate-4-hydroxylase | Precursor biosynthesis (4-coumaroyl-CoA) researchgate.net |

| CybE | cybE | TPP-dependent acyloin synthase | Catalyzes initial C-C bond formation h1.co |

Mechanistic Investigations of Novel Enzymatic Transformations (e.g., C-C Bond Formation Cascades)

The biosynthesis of this compound's highly functionalized γ-butyrolactone core involves a streamlined and elegant C-C bond-forming cascade catalyzed by novel enzymatic machinery. researchgate.netnih.gov This process installs reactivity at the normally unreactive Cα positions of amino acid precursors to facilitate the construction of the core structure. researchgate.net

The enzymatic sequence begins after the formation of two key intermediates derived from amino acid precursors. researchgate.net The enzyme CybE, which is dependent on thiamine pyrophosphate (TPP), catalyzes a crucial acyloin condensation between two α-keto acids, forming the first C-C bond of the core structure. researchgate.neth1.co

The central discovery in the pathway is the multifunctionality of the furanolide synthase, CybF. This single enzyme orchestrates a remarkable reaction cascade to complete the furanolide ring. researchgate.net The proposed mechanism involves an acylation, a C-C bond formation, and a 1,4-hydride shift. researchgate.net Specifically, CybF catalyzes a reaction analogous to a Morita–Baylis–Hillman reaction to form the five-membered ring. researchgate.neth1.co This step is followed by an unprecedented 1,4-hydride shift that adjusts the oxidation state of the molecule to yield the final prethis compound I core, without the need for an external redox cofactor. researchgate.netresearchgate.net These findings have expanded the known biocatalytic toolbox for forming γ-butyrolactone structures. researchgate.netnih.gov

In Vitro Reconstitution and Characterization of Biosynthetic Enzyme Activities

The precise functions of the enzymes in the this compound biosynthetic pathway were confirmed through their production in recombinant E. coli, subsequent isolation, and detailed in vitro (test tube) analysis. labmanager.comtu-dresden.de This approach allowed researchers to study each enzyme individually and in concert, providing definitive evidence for their roles and in-depth mechanistic insights. researchgate.netnih.gov

Researchers successfully reconstituted the entire nine-step enzymatic biosynthesis of the related cyanotoxin, guanitoxin, from its primary metabolite precursor, arginine, highlighting the power of this technique. escholarship.orgresearchgate.net Similarly, for this compound, a one-pot biocatalytic in vitro synthesis of the core structure was developed. rsc.orgresearchgate.netchemrxiv.org By combining the purified enzymes—CybB, CybC, CybE, and CybF—with their necessary substrates and cofactors, scientists were able to produce prethis compound I, the central furanolide core of this compound. researchgate.netresearchgate.net

These in vitro assays were crucial for several key discoveries. They confirmed that CybE and CybF perform the critical C-C bond formations. h1.co Furthermore, HPLC-UV analysis of the in vitro reactions definitively verified the final 1,4-hydride shift catalyzed by CybF, a novel step in this type of biosynthesis. researchgate.netresearchgate.net The success of these in vitro reconstitutions not only elucidated the complete biosynthetic route but also demonstrated that furanolide synthases are efficient biocatalysts with high potential for future biotechnological applications in sustainable chemistry. labmanager.comtu-dresden.deuni-leipzig.de

Genetic and Environmental Regulation of this compound Production

The production of secondary metabolites like this compound in cyanobacteria is tightly controlled by a complex interplay of genetic and environmental factors. nih.govfrontiersin.org While specific regulatory mechanisms for the this compound (cyb) gene cluster are still under investigation, general principles of cyanobacterial metabolite regulation provide a framework for understanding its control.

Genetic Regulation: The genes required for the synthesis of such metabolites are typically organized into biosynthetic gene clusters (BGCs). researchgate.netfrontiersin.org The expression of these clusters is often controlled by specific regulatory genes located within or near the cluster. frontiersin.org In many cyanobacteria, transcription factors from the Fur (ferric uptake regulator) and AraC families are known to regulate BGCs. rsc.orgnih.gov For instance, the global transcriptional regulator NtcA controls nitrogen metabolism and has been shown to regulate the expression of genes involved in the synthesis of other nitrogen-containing compounds. nih.govmdpi.com It is plausible that similar transcriptional regulators, responsive to specific cellular or environmental signals, control the activation of the cyb gene cluster. The organization of genes within the cluster itself can also be critical, with co-linear arrangements often linked to constitutive production of the final metabolite. mdpi.com

Environmental Regulation: Cyanobacterial toxin production is profoundly influenced by environmental conditions. nih.gov Key factors include:

Nutrients: The availability of nitrogen and phosphorus is a major driver of cyanobacterial growth and metabolism. nih.govsccwrp.org High nutrient concentrations, particularly phosphorus, often correlate with increased biomass and toxin production. nih.govmdpi.com The ratio of nitrogen to phosphorus (N:P) can also influence which species dominate and whether they produce toxins. mdpi.com

Light Intensity: As photosynthetic organisms, light is a critical factor. Changes in light intensity can trigger stress responses and alter metabolic pathways, including the production of secondary metabolites. nih.govmdpi.com For some toxins, production is enhanced at specific light levels. nih.gov

Temperature: Warmer water temperatures generally favor the growth of many cyanobacterial species and can enhance the frequency and severity of toxic blooms. frontiersin.orgnih.gov

pH and Salinity: These factors also play a role in controlling cyanobacterial growth and the production of specific toxins. frontiersin.orgmdpi.com

The production of this compound, a chlorinated compound, is fundamentally dependent on the availability of chloride in the environment. biotech-asia.orgacs.org Similarly, the biosynthesis of other toxins has been shown to be directly limited by the availability of specific precursors, such as bromide for aetokthonotoxin, which is controlled by environmental inputs. rsc.org Therefore, both the genetic architecture and the surrounding environmental conditions dictate when and how much this compound is produced.

Molecular and Cellular Mechanisms of Cyanobacterin S Biological Activity

Primary Mode of Action: Photosynthesis Inhibition

The principal mechanism by which cyanobacterin exerts its biological effects is through the direct inhibition of photosynthesis. google.comnih.gov This inhibitory action is concentrated on Photosystem II (PSII), a critical protein complex within the thylakoid membranes of chloroplasts and cyanobacteria responsible for the light-dependent reactions of photosynthesis. nih.govbiotech-asia.orgcapes.gov.br

Specific Targeting of Photosystem II (PSII) in Photoautotrophs

This compound is a potent and specific inhibitor of Photosystem II (PSII). nih.govbiotech-asia.orgcapes.gov.br This specificity is a defining characteristic of its mode of action. Research has consistently shown that this compound disrupts the normal functioning of PSII, leading to a cascade of effects that ultimately halt photosynthetic activity. google.comnih.gov The compound's interaction with PSII is distinct from that of other well-known herbicides, such as 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), suggesting a unique binding site or mechanism of inhibition. capes.gov.br

This compound directly interferes with the photosynthetic electron transport chain, a series of protein complexes that transfer electrons from water to NADP+, generating ATP and NADPH. google.comnih.gov Studies using isolated pea chloroplasts have demonstrated that this compound inhibits the Hill reaction with various artificial electron acceptors, including p-benzoquinone, K3Fe(CN)6, dichlorophenolindophenol, and silicomolybdate. nih.gov This indicates that the site of inhibition is within the PSII complex. nih.gov The concentration of this compound required to inhibit the Hill reaction in PSII has been observed to be generally lower than that of the herbicide DCMU. nih.gov Furthermore, experiments with a herbicide-resistant mutant of Anacystis nidulans R2 showed that while the mutant was resistant to DCMU, it remained sensitive to this compound, providing further evidence that this compound acts at a different site within PSII. capes.gov.br Specifically, silicomolybdate reduction, which is resistant to DCMU, was found to be highly sensitive to this compound, pinpointing the site of action to a unique location within the PSII complex. capes.gov.br

Differential Effects on Photosystem I Activity

In contrast to its potent inhibitory effect on Photosystem II, this compound has been shown to have no effect on the electron transport activity of Photosystem I (PSI). nih.gov This high degree of specificity for PSII is a key feature of this compound's mechanism of action. nih.gov This differential effect highlights the targeted nature of the compound's interaction with the photosynthetic apparatus.

Specificity of Biological Action Across Diverse Organisms

The biological activity of this compound exhibits a remarkable degree of specificity, primarily affecting photosynthetic organisms while having limited impact on non-photosynthetic bacteria and protozoans. nih.govcdnsciencepub.com This selectivity makes it a subject of interest for its potential as a specific algicide. nih.gov

Growth Inhibition in Cyanobacteria (as target organisms)

This compound is highly effective at inhibiting the growth of a wide range of cyanobacteria. google.combiotech-asia.orgresearchgate.net Studies have shown that highly purified this compound can inhibit the growth of many cyanobacterial species at a minimum effective dose of 2 µg/ml (4.6 µM). google.comresearchgate.net This inhibitory action is a direct result of the disruption of photosynthesis, the primary energy source for these organisms. google.com Different forms of this compound, such as LU-1 and LU-2 isolated from Nostoc linckia, also inhibit electron transport in PSII, with LU-1 affecting both cyanobacteria and algae, while LU-2 is specific to cyanobacteria. biotech-asia.orgresearchgate.net

Table 1: Investigated Organisms and the Effects of this compound

| Target Organism/System | Observed Effect | Reference(s) |

|---|---|---|

| Synechococcus sp. | Growth inhibition, disruption of thylakoid membrane structure, inhibition of light-dependent oxygen evolution. | google.comresearchgate.net |

| Pea chloroplasts | Inhibition of the Hill reaction (PSII). No effect on PSI. | nih.gov |

| Anacystis nidulans R2 (DCMU-resistant mutant) | Sensitive to this compound, indicating a different binding site from DCMU. | capes.gov.br |

| Various cyanobacteria | Growth inhibition at low concentrations. | google.comresearchgate.net |

| Nostoc linckia (source of this compound LU-1 and LU-2) | Produces variants that inhibit PSII in other cyanobacteria and algae. | biotech-asia.orgresearchgate.net |

| Non-photosynthetic bacteria and protozoans | Limited to no effect. | nih.govcdnsciencepub.com |

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) | |

| p-benzoquinone | |

| K3Fe(CN)6 (Potassium ferricyanide) | |

| Dichlorophenolindophenol | |

| Silicomolybdate | |

| This compound LU-1 | |

| This compound LU-2 | |

| NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate) | |

| ATP (Adenosine triphosphate) |

Growth Inhibition in Eukaryotic Algae

This compound, a secondary metabolite produced by the cyanobacterium Scytonema hofmanni, demonstrates potent growth-inhibitory effects against a wide array of eukaryotic algae. cdnsciencepub.comlimnology-journal.orgnih.gov Research has consistently shown that this compound is toxic to most eukaryotic algae at a concentration of approximately 5 μM. oup.comoup.comnih.gov This allelopathic activity positions this compound as a significant factor in aquatic microbial interactions, potentially influencing the composition and dynamics of phytoplankton communities. limnology-journal.org The compound's primary mechanism of action is the interruption of photosynthetic electron transport, making it a highly effective algicide against photosynthetic microorganisms. researchgate.netmdpi.com

While its effect is widespread, not all eukaryotic algae are equally susceptible. Some species, such as Euglena gracilis, exhibit resistance due to their ability to sustain themselves through heterotrophic nutrition, thereby bypassing the photosynthetic pathway targeted by the toxin. oup.comoup.com Other algae, like Chlamydomonas reinhardtii, appear capable of inducing a detoxification mechanism that allows them to maintain photosynthesis and growth in the presence of low concentrations of this compound. oup.comoup.com This suggests a dynamic interaction between the compound and target organisms, involving potential for adaptation and resistance.

The inhibitory spectrum of this compound is not limited to the compound produced by S. hofmanni. Structurally different variants, such as this compound LU-1 isolated from Nostoc linckia, also inhibit the growth of eukaryotic algae by targeting electron transport in photosystem II (PSII). researchgate.netbiotech-asia.org

Table 1: Effect of this compound on the Growth of Various Eukaryotic Algae

| Eukaryotic Algal Species | Observed Effect | Reference |

|---|---|---|

| Chlamydomonas reinhardtii | Capable of inducing a detoxification mechanism at low concentrations. | oup.comoup.com |

| Chlorella vulgaris | Growth inhibited by allelochemicals from cyanobacteria. | nih.gov |

| Euglena gracilis | Resistant due to heterotrophic nutrition capabilities. | oup.comoup.com |

Effects on Higher Plants, including Angiosperms and Aquatic Macrophytes

The biological activity of this compound extends beyond algae to include higher plants. The compound inhibits the growth of both terrestrial angiosperms and aquatic macrophytes. cdnsciencepub.comnih.gov This broad-spectrum herbicidal activity is rooted in the same fundamental mechanism observed in algae: the inhibition of photosynthetic electron transport. nih.govacs.org

Studies have demonstrated this compound's phytotoxicity across various plant species. When applied as a spray, it caused significant growth inhibition in terrestrial plants like corn (Zea mays) and pea (Pisum sativum). nih.govbioone.org For instance, it resulted in 100% growth inhibition in corn and pea seedlings. bioone.org Aquatic plants are also highly susceptible. The floating macrophyte Lemna showed severe growth inhibition when this compound was added to its cultivation medium. nih.govresearchgate.net

The site of action in higher plants is the same as in algae, targeting Photosystem II (PSII) within the chloroplasts. nih.gov By disrupting the electron flow at this critical point, this compound effectively halts the process of oxygenic photosynthesis, which is vital for the plant's survival and growth. nih.gov This makes it a potent natural herbicide. wikipedia.org

Table 2: Phytotoxic Effects of this compound on Select Higher Plants

| Plant Species | Type | Observed Effect | Reference |

|---|---|---|---|

| Corn (Zea mays) | Terrestrial Angiosperm | 100% growth inhibition. | bioone.org |

| Pea (Pisum sativum) | Terrestrial Angiosperm | 100% growth inhibition. | bioone.org |

| Lemna gibba | Aquatic Macrophyte | Severe growth inhibition. | researchgate.net |

| Wild Buckwheat (Polygonum convolvulus) | Terrestrial Angiosperm | 75% growth inhibition. | bioone.org |

| Curled Dock (Rumex crispus) | Terrestrial Angiosperm | 65% growth inhibition. | bioone.org |

| Green Foxtail (Setaria viridis) | Terrestrial Angiosperm | 50% growth inhibition. | bioone.org |

Cellular and Subcellular Responses of Target Organisms to this compound Exposure

The phytotoxicity of this compound stems from its direct interference with fundamental cellular processes at the subcellular level, primarily within the photosynthetic apparatus. The principal target of this compound is Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts and cyanobacteria. nih.govbiotech-asia.org

Upon exposure, this compound inhibits the photosynthetic electron transport chain. researchgate.netmdpi.comnih.gov Specifically, it blocks electron flow at a site presumed to be near the primary electron acceptor in PSII. tandfonline.com This inhibition is more potent than that of the well-known commercial herbicide DCMU (diuron) in some contexts. nih.gov The disruption of electron transport directly halts light-dependent oxygen evolution in susceptible organisms. mdpi.com

This biochemical lesion leads to distinct and observable subcellular damage. Electron microscopy of cyanobacterial cells treated with this compound reveals significant structural damage to the thylakoid membranes. researchgate.netnih.govsemanticscholar.org This physical disruption of the photosynthetic membranes is a direct consequence of the inhibition of electron flow and is a key aspect of the compound's lethality.

Table 4: Summary of Cellular and Subcellular Responses to this compound

| Cellular/Subcellular Target | Response to this compound | Consequence | Reference |

|---|---|---|---|

| Photosystem II (PSII) | Inhibition of electron transport. | Halts oxygenic photosynthesis. | nih.govbiotech-asia.orgtandfonline.com |

| Thylakoid Membranes | Structural damage and disruption. | Loss of photosynthetic function. | researchgate.netnih.govsemanticscholar.org |

| Photosynthetic O₂ Evolution | Inhibition. | Cessation of a key photosynthetic output. | mdpi.com |

Ecological Roles and Environmental Dynamics of Cyanobacterin

Allelopathic Function in Aquatic Ecosystems

Allelopathy, the chemical inhibition of one organism by another, is a key mechanism through which cyanobacterin exerts its ecological influence. wa.govmdpi.com By releasing this bioactive compound, Scytonema hofmanni gains a competitive advantage, impacting the surrounding photoautotrophs. mdpi.comtandfonline.com

This compound is a powerful tool in the interspecific competition for essential resources like light and nutrients. wa.govmdpi.comhust.edu.vn By inhibiting the growth of other photosynthetic organisms, Scytonema hofmanni can secure a greater share of these limited resources, which is crucial for its proliferation and the potential formation of blooms. mdpi.comcusat.ac.in The production of such allelochemicals is considered a significant factor in the ability of some cyanobacteria to dominate phytoplankton communities. mdpi.comhust.edu.vncusat.ac.in The targeted action of this compound on the photosynthetic apparatus of competitors directly impedes their ability to harvest energy, thereby stunting their growth and competitive ability. tandfonline.comnih.gov

| Organism | Interaction with this compound | Reference |

| Competing Algae | Growth inhibition | tandfonline.comnih.govresearchgate.net |

| Other Cyanobacteria | Growth inhibition | tandfonline.comcusat.ac.in |

| Non-photosynthetic Bacteria | Limited to no effect | tandfonline.comwho.int |

| Aquatic Plants (e.g., Lemna) | Growth inhibition | nih.govnih.gov |

This compound serves as an effective chemical defense mechanism for Scytonema hofmanni against other photoautotrophs. mdpi.comtandfonline.comresearchgate.net Its primary mode of action is the inhibition of photosystem II (PSII), a critical component of the photosynthetic electron transport chain in all plants, algae, and cyanobacteria. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netca.gov This targeted inhibition disrupts the ability of competing organisms to perform photosynthesis, ultimately leading to their growth inhibition or death. tandfonline.comnih.gov The compound has been shown to be highly toxic to a variety of eukaryotic algae and other cyanobacteria at micromolar concentrations, while having little to no effect on non-photosynthetic organisms, highlighting its specific role as a defense against photosynthetic competitors. tandfonline.comresearchgate.netwho.int

Table of Organisms Inhibited by this compound

| Inhibited Organism Type | Specific Examples (if available) | Reference |

|---|---|---|

| Cyanobacteria | Synechococcus sp. | cusat.ac.in |

| Green Algae (Chlorophyceae) | Chlorella vulgaris | mdpi.com |

| Euglenoids (Euglenophyceae) | Euglena | tandfonline.com |

| Red Algae (Rhodophyceae) | Porphyridium | tandfonline.com |

| Aquatic Angiosperms | Lemna | nih.govnih.gov |

Environmental Fate and Persistence of this compound in Aquatic Environments

While the ecological roles of this compound are relatively well-documented, specific scientific studies on its environmental fate, including its persistence and degradation pathways in aquatic systems, are notably limited. General knowledge about the degradation of other cyanobacterial metabolites suggests potential mechanisms, but direct research on this compound is scarce.

There is a significant lack of specific research on the biotic degradation of this compound. Microbial degradation is a primary mechanism for the removal of many cyanobacterial toxins, such as microcystins, from aquatic environments. researchgate.netvedantu.com Bacteria, in particular, are known to develop the capacity to degrade complex organic compounds produced by cyanobacteria. nih.gov It is plausible that aquatic microorganisms could also degrade this compound, potentially using it as a carbon or energy source. However, without specific studies, the microorganisms involved, the enzymatic pathways, and the rate of degradation for this compound remain unknown.

Information regarding the abiotic degradation of this compound is also not well-documented in scientific literature. Abiotic processes that can affect organic compounds in aquatic environments include photolysis (degradation by sunlight) and hydrolysis (breakdown by water). The chemical structure of this compound, which includes a chlorinated aromatic nucleus and a γ-lactone, suggests potential susceptibility to these processes. who.int For instance, photolysis is a known degradation pathway for some organic molecules in water. However, the stability of this compound under various environmental conditions such as pH, temperature, and light intensity has not been thoroughly investigated. Therefore, its persistence and potential for long-range transport in aquatic systems are currently undetermined.

Interplay between Abiotic Environmental Factors and this compound Production/Activity

The synthesis and biological activity of this compound, a potent allelochemical produced by cyanobacteria such as Scytonema hofmannii, are intricately linked to various abiotic environmental factors. cdnsciencepub.com This compound is known to inhibit the growth of other cyanobacteria, eukaryotic algae, and even higher plants by targeting photosystem II (PSII). cdnsciencepub.comlimnology-journal.orguzh.ch The production of such secondary metabolites is often a response to environmental stressors and competitive pressures. nih.govbiotech-asia.org Understanding how physical and chemical parameters modulate the production of this compound and similar inhibitory compounds is crucial for comprehending its ecological significance. General studies on cyanobacterial toxins show that factors like light, temperature, nutrient levels, and pH are primary drivers of secondary metabolite production. nih.govfrontiersin.org

Light Intensity

Light is a fundamental resource for all photosynthetic organisms, and its intensity and quality can significantly influence the production of secondary metabolites in cyanobacteria. nih.gov Research on Fischerella muscicola, a known producer of inhibitory allelochemicals, has demonstrated a complex relationship between light and toxicity. massey.ac.nz Factorial experiments revealed that low light intensity (10 µmol m⁻² s⁻¹) combined with low temperature significantly enhanced the toxicity of the organism's cellular extracts. massey.ac.nz Conversely, the release of these inhibitory metabolites from the cells was found to be enhanced under conditions of high light intensity (60 µmol m⁻² s⁻¹). massey.ac.nz

This suggests a trade-off where production and storage of the toxin are favored under low-light stress, while its release into the environment is promoted by high light. In studies of other cyanotoxins, such as microcystin (B8822318) from Microcystis aeruginosa, light intensity has been identified as a primary factor, with low light often suppressing toxin production. cdnsciencepub.com For some species, high light intensities can lead to increased toxin production, which may serve a protective role against photo-oxidative stress. nih.gov

Interactive Data Table: Effect of Light Intensity on Fischerella muscicola Activity

Light Condition Effect on Toxicity/Activity Reference Low Light (10 µmol m⁻² s⁻¹) Significantly enhanced intracellular toxicity nih.gov High Light (60 µmol m⁻² s⁻¹) Enhanced release of inhibitory metabolites nih.gov

Generated code Methodologies for Research on Cyanobacterin

Cultivation and Axenic Isolation of Cyanobacterin-Producing Strains

The investigation of this compound, a potent phytotoxin, fundamentally relies on the successful cultivation of the producing cyanobacterial strains, primarily Scytonema hofmanni. tu-dresden.denih.govlabmanager.com Obtaining and maintaining pure, or axenic, cultures are critical for unambiguous research into the compound's biosynthesis, physiological effects, and biotechnological potential. ijcsrr.orgumn.edu The presence of contaminating heterotrophic bacteria can interfere with chemical analyses, introduce competing metabolic pathways, and obscure the true biosynthetic capabilities of the cyanobacterium. nih.govresearchgate.net Therefore, rigorous isolation and purification protocols are paramount.

Advanced Techniques for Obtaining Pure Cultures (e.g., Serial Dilution, Streak Plate, Micromanipulation, Flow Cytometry)

Achieving a unialgal culture, which contains a single cyanobacterial species, is the first step toward an axenic culture. This is often accomplished through a combination of mechanical and dilution-based methods. ijcsrr.orgbdu.ac.in

Serial Dilution: This foundational technique involves sequentially diluting a mixed sample in a sterile liquid medium. ijcsrr.org The principle is that with sufficient dilution, a small volume of the liquid will statistically contain only a single cell or filament, which can then be grown into a clonal population. bdu.ac.in This method is often a prerequisite for subsequent plating techniques.

Streak Plate Method: The streak plate technique is a widely used method for isolating individual cyanobacterial colonies on a solid agar (B569324) medium. ossila.com An inoculum from a liquid culture is mechanically spread across the surface of a petri dish in a specific pattern to create a dilution gradient. bdu.ac.inossila.com As the streaking progresses, individual cells or filaments are deposited far enough apart to grow into distinct colonies. ijcsrr.orgossila.com For filamentous species like Scytonema, initial homogenization may be required to break long filaments into shorter segments suitable for plating. bdu.ac.in

Pour Plate Method: In this technique, a small volume of the diluted cyanobacterial sample is mixed with molten agar medium before it is poured into a petri dish. bdu.ac.in As the agar solidifies, it traps the individual cells or filaments in place, allowing them to form isolated colonies both on the surface and within the agar matrix. bdu.ac.in

Micromanipulation: This method involves the direct physical isolation of a single cyanobacterial cell or filament from a mixed population using a micropipette under microscopic observation. While labor-intensive, it offers a high degree of certainty in establishing a clonal culture from a single progenitor. The Microscope Assisted Uni-algal isolation through Dilution (MAU-D) technique is a modified version where mixed cultures are diluted on a microscope slide, and a single desired cell or filament is picked. nih.govresearchgate.net

Flow Cytometry and Cell Sorting: Flow cytometry is a sophisticated technique that analyzes the physical and chemical properties of individual cells as they pass through a laser beam. tnpu.edu.ua Fluorescence-activated cell sorting (FACS) takes this a step further by physically separating cells based on these properties, such as size and natural pigment fluorescence. tandfonline.comoup.com This method can be used to isolate specific cyanobacterial cells from a heterogeneous population with high efficiency. tnpu.edu.ua While challenging for long filamentous organisms, protocols have been optimized to sort filaments up to several hundred micrometers in length, making it a viable, though technically demanding, option for isolating strains like Scytonema. nih.gov

Application of Antibiotic Treatments and Other Sterilization Protocols for Contaminant Removal

Even after successful isolation of a unialgal culture, tenacious bacterial contaminants often remain, necessitating chemical or physical sterilization methods to achieve an axenic state. researchgate.net

Antibiotic Treatment: The use of antibiotics is a common strategy to eliminate bacterial contaminants. bdu.ac.in However, since cyanobacteria are prokaryotes, finding antibiotics that are effective against contaminants without harming the cyanobacterium can be challenging. A combination of different antibiotics is often more effective than a single agent. openmicrobiologyjournal.com One common approach involves treating the culture with a cocktail, such as penicillin, streptomycin, and sometimes chloramphenicol (B1208) or gentamycin. bdu.ac.inopenmicrobiologyjournal.com The efficacy and optimal concentration of antibiotics must be determined empirically for each cyanobacterial strain. For instance, some protocols suggest promoting the growth of heterotrophic bacteria with organic nutrients just before adding antibiotics to increase their susceptibility. researchgate.netibiol.ro Imipenem, a broad-spectrum β-lactam antibiotic, has also been noted for its effectiveness in producing axenic cultures. researchgate.net

Lysozyme (B549824) Treatment: Lysozyme is an enzyme that degrades the peptidoglycan layer of bacterial cell walls. Many cyanobacteria, particularly those with thick sheaths or envelopes like Chroococcidiopsis, exhibit resistance to lysozyme, while many contaminating bacteria are susceptible. nih.govresearchgate.net This differential sensitivity can be exploited by treating the culture with lysozyme to selectively eliminate bacteria. openmicrobiologyjournal.comibiol.roresearchgate.net This treatment is often followed by osmotic shock and washing to remove the lysed bacterial remnants. nih.gov Combining lysozyme treatment with antibiotics can yield even better results. openmicrobiologyjournal.comibiol.ro

UV Irradiation: Exposing a dilute suspension of cyanobacteria to germicidal UV light (e.g., at 275 nm) can also be used for purification. ijcsrr.orgbdu.ac.in Cyanobacteria are often more resistant to UV radiation than many common bacterial contaminants. By carefully controlling the dose and duration of exposure, it is possible to kill bacteria while leaving a viable population of cyanobacteria. bdu.ac.in

The table below summarizes common methods used for obtaining axenic cyanobacterial cultures.

| Method | Principle | Application Notes | References |

| Serial Dilution | Diluting a sample to the point where a subsample contains a single cell/filament. | Fundamental technique, often used prior to plating. | ijcsrr.org |

| Streak/Pour Plate | Mechanical separation of cells on a solid medium to grow isolated colonies. | Requires a medium that supports solid growth. Filamentous forms may need homogenization. | bdu.ac.inossila.com |

| Micromanipulation | Direct physical isolation of a single cell/filament under a microscope. | Labor-intensive but precise for establishing clonal lines. | nih.govresearchgate.net |

| Flow Cytometry | Sorting cells based on physical properties like size and fluorescence. | High-throughput and efficient, but requires specialized equipment and optimization for filamentous strains. | tnpu.edu.uatandfonline.comnih.gov |

| Antibiotic Treatment | Selective killing of bacterial contaminants. | Requires testing for cyanobacterial tolerance. Cocktails (e.g., penicillin/streptomycin) are common. | bdu.ac.inopenmicrobiologyjournal.com |

| Lysozyme Treatment | Enzymatic digestion of bacterial cell walls. | Effective for lysozyme-resistant cyanobacteria. Often combined with other methods. | nih.govresearchgate.net |

| UV Irradiation | Differential killing of cells based on UV resistance. | Requires careful calibration of UV dose to avoid harming the cyanobacterium. | ijcsrr.orgbdu.ac.in |

Optimization of Culture Conditions for Maximizing Metabolite Production

Once an axenic culture of a this compound-producing strain is established, the next critical step is to optimize growth conditions to maximize the yield of the target metabolite. The production of secondary metabolites like this compound is often not directly correlated with the maximal growth rate and can be significantly influenced by environmental factors. massey.ac.nzrsc.org Key parameters for optimization include light, temperature, pH, and nutrient availability.

Light: Both light intensity and photoperiod are critical. For Scytonema hofmanni, cultivation has been reported under continuous illumination or light/dark cycles (e.g., 12h/12h or 16h/8h). nih.govuobaghdad.edu.iqnih.gov Light intensities used in various studies range from low (10–45 µmol photons m⁻² s⁻¹) to higher levels (200 µmol photons m⁻² s⁻¹). uobaghdad.edu.iqejbiotechnology.infonih.gov High light intensity can sometimes trigger secondary metabolite production as a stress response, but conditions must be carefully balanced to avoid photoinhibition. massey.ac.nz

Temperature: Temperature significantly affects both growth and toxin production. A temperature range of 25–30°C is commonly used for culturing Scytonema and other cyanobacteria. uobaghdad.edu.iqnih.govejbiotechnology.info However, the optimal temperature for biomass accumulation may differ from that for maximal this compound synthesis. massey.ac.nz

pH and Medium Composition: Cyanobacteria are typically cultured in defined inorganic media, with BG-11 being a common choice for Scytonema hofmanni. nih.govuobaghdad.edu.iqutex.org The pH of the medium is also a crucial factor, with values often maintained around neutral to slightly alkaline. The availability of essential nutrients, particularly nitrogen and phosphorus, directly impacts metabolism and can be manipulated to enhance the production of secondary metabolites. nih.gov

The table below provides examples of culture conditions used for Scytonema species.

| Parameter | Condition | Strain/Context | Reference |

| Medium | BG-11 | S. hofmanni | nih.govuobaghdad.edu.iqutex.org |

| Modified Watanabe | S. hofmanni | ejbiotechnology.info | |

| Z8 / Z8X | Scytonema mangrove isolates | nih.gov | |

| Temperature | 26 - 27°C | S. hofmanni | ejbiotechnology.infoatcc.org |

| 30°C | S. hofmanni | uobaghdad.edu.iq | |

| Light Intensity | 10-45 µmol m⁻² s⁻¹ | S. hofmanni | uobaghdad.edu.iqejbiotechnology.info |

| 200 µmol m⁻² s⁻¹ | Scytonema sp. TISTR 8208 | nih.gov | |

| Photoperiod | Continuous | S. hofmanni | nih.gov |

| 12h light / 12h dark | S. hofmanni | uobaghdad.edu.iq | |

| 16h light / 8h dark | Scytonema mangrove isolates | nih.gov |

Isolation and Purification of this compound from Cyanobacterial Culture Extracts

Following cultivation, the next phase involves extracting this compound from the cyanobacterial biomass and purifying it from the complex mixture of cellular components.

Diverse Extraction Techniques for Metabolite Recovery

The recovery of this compound begins with harvesting the cyanobacterial cells from the culture medium, typically by centrifugation or filtration. nih.gov The lyophilized (freeze-dried) cell biomass is then subjected to an extraction process to release the intracellular metabolites.

Solvent Extraction: This is the most common method for recovering secondary metabolites like this compound. Because this compound is readily soluble in organic solvents but relatively insoluble in water, solvents like methanol (B129727), ethanol, dichloromethane (B109758), or mixtures thereof are highly effective. nih.govsci-hub.se A common protocol involves macerating the lyophilized cells with a 1:1 mixture of dichloromethane and methanol. nih.gov The choice of solvent is critical and is based on the polarity of the target compound.

Cell Disruption Methods: To enhance extraction efficiency, physical cell disruption methods are often employed prior to or during solvent extraction. These methods break open the robust cyanobacterial cell walls to ensure complete release of intracellular contents.

Freeze-Thaw Cycles: Repeatedly freezing and thawing the cell suspension disrupts cell membranes due to the formation of ice crystals, releasing soluble components. core.ac.uk

Sonication: The use of high-frequency sound waves (ultrasound) creates cavitation bubbles that collapse violently, breaking cell walls and membranes.

Grinding: Mechanical grinding of the biomass, sometimes with glass beads, in the presence of a solvent (e.g., hot phenol) can effectively lyse cells. nih.gov

The crude extract, obtained after solvent evaporation, contains this compound along with a multitude of other lipids, pigments, and metabolites. sci-hub.se

Chromatographic Purification Strategies for Compound Enrichment

The final and most critical stage is the purification of this compound from the crude extract. This is almost exclusively achieved through various forms of chromatography, which separate compounds based on differences in their physical and chemical properties such as polarity, size, and charge. dtic.mil

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purification of natural products. sci-hub.se For this compound, reversed-phase HPLC is particularly effective. In this method, the crude extract is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, such as a mixture of methanol and water, is used to elute the compounds. sci-hub.se Compounds are separated based on their hydrophobicity; the more nonpolar a compound is, the more strongly it binds to the column and the longer it takes to elute. This compound has been successfully purified using a mobile phase of 75% methanol in water. sci-hub.se

Silica (B1680970) Gel Chromatography: This is a form of normal-phase liquid chromatography often used for initial fractionation of the crude extract. The stationary phase is polar (silica gel), and a nonpolar mobile phase (e.g., hexane, ethyl acetate, toluene) is used. tandfonline.com Compounds are separated based on polarity, with more polar compounds adsorbing more strongly to the silica.

Other Chromatographic Techniques: Depending on the complexity of the extract, other methods may be employed as preliminary or final polishing steps.

Gel Filtration (Size-Exclusion) Chromatography: Separates molecules based on their size. It can be used to remove very large or very small impurities. researchgate.net

Ion-Exchange Chromatography: Separates molecules based on their net charge. This is useful for removing charged impurities from the neutral this compound molecule. core.ac.uk

The purity of the fractions collected during chromatography is monitored, often by analytical HPLC or by testing for biological activity. sci-hub.se Through sequential chromatographic steps, a highly purified sample of this compound can be obtained for structural elucidation and further study. tandfonline.comoup.com

Bioassay-Guided Fractionation Approaches for Activity Tracking

Bioassay-guided fractionation is a pivotal strategy in the discovery and isolation of bioactive natural products like this compound. This methodology systematically pairs chemical separation techniques with biological assays to pinpoint active compounds within a complex mixture. The process commences with a crude extract from a cyanobacterial culture, such as Scytonema hofmanni, which is known to produce this compound. nih.govuzh.ch This extract is then subjected to various chromatographic techniques to separate its components based on physical and chemical properties.

The initial fractionation of the crude extract is often performed using techniques like silica gel chromatography. uni-greifswald.depnas.org The resulting fractions are then tested for their biological activity using a relevant bioassay. For this compound, which exhibits potent algicidal properties, a common bioassay involves monitoring the growth inhibition of a test organism, such as the cyanobacterium Synechococcus or the diatom Nitzschia pusilla. nih.govresearchgate.netresearchgate.net A rapid, qualitative assay using Synechococcus proved instrumental in the initial isolation and characterization of this compound. nih.gov

Fractions demonstrating significant activity are selected for further separation using more refined chromatographic methods, such as reversed-phase high-performance liquid chromatography (HPLC). uni-greifswald.depnas.org This iterative process of separation and bioassay continues until a pure, active compound is isolated. mdpi.comdergipark.org.tr In the case of this compound, this approach led to the identification of a chlorinated γ-lactone as the effective antialgal agent. researchgate.netresearchgate.net The structure and activity of the isolated this compound and its anhydro-isomers can be confirmed through spectroscopic and further bioassay testing. researchgate.net This systematic approach ensures that the purification process is efficiently directed toward the compound responsible for the observed biological effect. pnas.org

Advanced Analytical Methods for Detection, Identification, and Quantification of this compound in Research Matrices

Mass Spectrometry-Based Techniques (e.g., LC-MS, LC-MS/MS, High-Resolution Mass Spectrometry)

Mass spectrometry (MS)-based techniques are indispensable for the detection, identification, and quantification of this compound and other cyanotoxins in various research matrices. scielo.org.mxnih.gov Liquid chromatography (LC) coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for analyzing complex environmental samples. lcms.cz High-resolution mass spectrometry (HRMS) offers high accuracy and sensitivity, enabling the unambiguous determination of elemental compositions and the differentiation of isobaric compounds. scielo.org.mxnih.gov

In the study of this compound, LC-MS can be used to detect its presence in fractionated extracts. For instance, low-resolution electrospray ionization mass spectrometry (ESI-MS) has been used to identify signals corresponding to the molecular weight of this compound. uni-greifswald.de The structure of this compound, with a molecular weight of 430 and an empirical formula of C23H23O6Cl, was originally determined using a combination of MS, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) experiments. nih.govresearchgate.net

Modern HRMS platforms, such as quadrupole time-of-flight (Q-TOF) mass spectrometry, provide an integrated approach for both identification and quantification. scielo.org.mxnih.gov These methods can achieve low limits of detection, making them suitable for analyzing trace levels of toxins in environmental samples. lcms.czmdpi.com The fragmentation patterns obtained from MS/MS experiments are crucial for structural elucidation and confirmation. scielo.org.mx For example, the presence of an isoprenoid unit in some cyanobactins can be clearly identified by the neutral loss of 68 and 136 Da in MS and MS² spectra. plos.org

| Technique | Application in this compound Research | Key Advantages | Reference |

|---|---|---|---|

| LC-MS | Detection and initial identification of this compound in extracts. | Provides molecular weight information. | uni-greifswald.de |

| LC-MS/MS | Structural elucidation and confirmation through fragmentation patterns. | High specificity and structural information. | scielo.org.mx |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for unambiguous identification and quantification. | High accuracy, sensitivity, and ability to differentiate isobars. | scielo.org.mxnih.govnih.gov |

Spectrophotometric and Fluorometric Assays for Activity Monitoring (e.g., Chlorophyll (B73375) Fluorescence, Oxygen Evolution)

Spectrophotometric and fluorometric assays are non-invasive methods used to monitor the photosynthetic activity of algae and cyanobacteria, providing insights into the mechanism of action of compounds like this compound. sinice.cz this compound is known to inhibit photosynthetic electron transport, similar to the herbicide 3-(3,4-dichlorophenyl)-1,1-dimethyl urea (B33335) (DCMU). researchgate.net

Chlorophyll fluorescence analysis is a powerful technique for assessing the health and efficiency of the photosynthetic apparatus. nih.govnih.gov The fluorescence emitted by chlorophyll-a can be measured to quantify phytoplankton biomass and to assess the physiological status of the photosynthetic machinery. sinice.cz Changes in chlorophyll fluorescence over time reflect alterations in photosynthetic activity. sinice.cz For instance, the inhibition of photosystem II (PSII) by this compound would lead to characteristic changes in fluorescence parameters. researchgate.net These assays are advantageous because they are rapid, non-destructive, and can be performed both in the laboratory and in situ. sinice.cz

Oxygen evolution assays directly measure the rate of photosynthesis by quantifying the amount of oxygen produced. biorxiv.orgnih.gov Since this compound inhibits light-dependent oxygen evolution in cyanobacterial cells, this assay provides a direct measure of its inhibitory effect on PSII. researchgate.netnih.gov The inhibition of oxygen evolution confirms that the compound specifically targets the water-splitting and electron transport processes within photosystem II. researchgate.net Combining measurements of oxygen evolution with chlorophyll fluorescence can provide a more comprehensive understanding of the photosynthetic process and the impact of inhibitors. biorxiv.org

Biological Assays for Comprehensive Activity Assessment (e.g., Algal Growth Inhibition Assays, Photosynthetic Efficiency Assays)

Algal growth inhibition assays are the most direct method to assess the algicidal or algaestatic effects of this compound. situbiosciences.comlabcorp.com In these assays, various concentrations of this compound are added to cultures of susceptible algae or cyanobacteria, and the growth is monitored over a period of time, typically 72 hours. situbiosciences.comlabcorp.com The minimum effective dose required to inhibit growth can then be determined. researchgate.net For example, highly purified this compound was found to inhibit the growth of many cyanobacteria at a minimum effective dose of 2 µg/ml. researchgate.net The OECD 201 guideline provides a standardized protocol for conducting freshwater alga and cyanobacteria growth inhibition tests. situbiosciences.comlabcorp.com

Photosynthetic efficiency assays provide a more detailed assessment of the impact of this compound on the photosynthetic process. These assays often utilize the same principles as the spectrophotometric and fluorometric methods described earlier, such as measuring chlorophyll fluorescence or oxygen evolution, to quantify the efficiency of photosynthesis. scielo.org.mxbiotech-asia.org By measuring parameters like the quantum yield of PSII, researchers can quantify the degree of inhibition caused by this compound. biorxiv.org Electron micrographs of this compound-treated cells have shown that the compound affects the thylakoid membrane structure, further supporting its role as an inhibitor of photosynthetic electron transport. researchgate.net

| Assay Type | Purpose | Example Organism | Key Finding | Reference |

|---|---|---|---|---|

| Algal Growth Inhibition | Determine algicidal/algaestatic activity. | Synechococcus sp. | Inhibited growth at 2 µg/ml. | researchgate.net |

| Photosynthetic Efficiency (Oxygen Evolution) | Measure inhibition of photosynthetic electron transport. | Synechococcus sp. | Inhibited light-dependent oxygen evolution. | researchgate.net |

| Photosynthetic Efficiency (Chlorophyll Fluorescence) | Assess the health of the photosynthetic apparatus. | Various cyanobacteria | Provides real-time information on photosynthetic status. | sinice.cznih.gov |

Molecular Techniques for Biosynthetic Gene Cluster Analysis and Manipulation

The biosynthesis of natural products like this compound is encoded by a set of genes organized in a biosynthetic gene cluster (BGC). researchgate.netresearchgate.net Molecular techniques are crucial for identifying, analyzing, and manipulating these BGCs to understand and potentially engineer the production of these compounds. rsc.orgplos.org

Polymerase Chain Reaction (PCR) and Quantitative PCR (qPCR) for Gene Detection and Expression Analysis

Polymerase Chain Reaction (PCR) is a fundamental technique used to amplify specific DNA sequences. In the context of this compound research, PCR is employed to detect the presence of genes within the this compound BGC in different cyanobacterial strains. plos.orgnih.gov By designing primers that target specific genes in the cluster, researchers can screen a large number of strains to identify potential producers of this compound or related compounds. plos.orgnih.gov This approach was successfully used to screen 74 Microcystis strains for a functional cyanobactin gene cluster. plos.org

Quantitative PCR (qPCR) , also known as real-time PCR (RT-qPCR when preceded by reverse transcription), allows for the quantification of gene transcripts. plos.orgnih.govspringernature.com This technique is invaluable for studying the expression levels of genes within the this compound BGC under different conditions. nih.gov By measuring the amount of mRNA produced from specific genes, researchers can infer the activity of the biosynthetic pathway. nih.govnih.gov For instance, RT-qPCR can be used to correlate the expression of key biosynthetic genes with the production of the final compound, providing insights into the regulation of this compound biosynthesis. nih.gov The selection and validation of appropriate reference genes are critical for obtaining reliable RT-qPCR results. plos.orgnih.gov

Recently, the this compound BGC was identified through targeted bioinformatic screening and its function validated by heterologous expression in Escherichia coli. researchgate.netresearchgate.net Techniques like "Direct Pathway Cloning" (DiPaC) facilitate the rapid transfer of entire natural product biosynthetic pathways into recombinant host systems for functional analysis. labmanager.comidw-online.de

Genomic Sequencing and Bioinformatics for Novel BGC Identification and Characterization

The identification of the this compound biosynthetic gene cluster (BGC) serves as a prime example of the successful application of modern genomic and bioinformatic techniques in natural product discovery. researchgate.netchemrxiv.orgnih.gov For decades, the enzymatic machinery responsible for producing the unique furanolide structure of this compound remained unknown. researchgate.netnih.gov The advent of whole-genome sequencing and sophisticated bioinformatics tools has enabled researchers to mine microbial genomes for BGCs, which are stretches of genes encoding the enzymes for a specific metabolic pathway. researchgate.netfrontiersin.org

The journey to uncover this compound's biosynthesis began with the cyanobacterium Scytonema hofmanni, the natural producer of the compound. tu-dresden.de Researchers employed a targeted bioinformatic screening approach. researchgate.netchemrxiv.org Knowing that this compound is a chlorinated natural product, they specifically searched the genome for genes encoding halogenase enzymes. rsc.org This strategy led to the successful identification of the putative this compound (cyb) BGC. rsc.org

Bioinformatic analysis predicted the cyb cluster to be approximately 15.7 kb in size, containing a set of 11 genes (designated cybA through cybK). researchgate.net Tools such as antiSMASH are widely used in cyanobacterial research to automatically annotate and analyze BGCs, predicting the functions of the encoded proteins based on homology to known enzymes. frontiersin.org In the case of the cyb cluster, bioinformatics predicted that CybE was a Thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme and that CybF was a 3-oxoacyl-ACP synthase, providing initial hypotheses for their roles in the biosynthetic pathway. h1.coresearchgate.net

To validate these in silico findings, the identified BGC was cloned and moved into a more manageable host organism for study. researchgate.net Researchers utilized a synthetic biology method known as Direct Pathway Cloning (DiPaC) to efficiently clone the entire putative cyb gene cluster and express it in the model bacterium Escherichia coli. tu-dresden.deresearchgate.net The successful production of this compound-related intermediates in this heterologous host confirmed that the correct BGC had been identified, setting the stage for detailed functional analysis of its constituent genes. researchgate.netnih.gov This genome-mining approach has not only been successful for this compound but is also a key strategy for tapping into the vast, uncharacterized biosynthetic potential of cyanobacteria, as studies indicate that a large majority of their NRPS and PKS gene clusters have yet to be linked to a chemical product. rsc.org

Gene Knockout, Overexpression, and Mutagenesis Studies for Pathway Elucidation

Following the successful identification and heterologous expression of the this compound biosynthetic gene cluster (cyb), researchers employed a combination of gene knockout, overexpression, and mutagenesis techniques to unravel the specific function of each gene and elucidate the complete biosynthetic pathway. tu-dresden.deh1.co These genetic manipulation tools are fundamental for moving from a gene cluster sequence to a functional understanding of its enzymatic assembly line. rsc.orgmdpi.com

Gene knockout experiments were particularly crucial for determining the minimal set of genes required for assembling this compound's core furanolide structure. h1.coresearchgate.net Working within the Escherichia coli strain that was engineered to express the entire cyb cluster, scientists systematically created a series of knockout mutants, deleting one or more genes at a time. h1.coresearchgate.net By analyzing the metabolic products of each mutant, they could deduce the function of the eliminated gene. This approach revealed that only three enzymes—CybC, CybE, and CybF—were essential for producing the central furanolide scaffold. researchgate.netresearchgate.net The deletion of other genes in the cluster did not affect the formation of this core structure, suggesting their involvement in later tailoring steps, such as the chlorination and methylation that finalize the this compound molecule. researchgate.net

To analyze the essential biosynthetic steps in greater detail, the key enzymes were studied individually through overexpression. tu-dresden.de The genes for CybC, CybE, and CybF were individually cloned into expression vectors and overproduced in E. coli, allowing for the purification of large quantities of each enzyme. tu-dresden.deresearchgate.net These purified proteins were then used in in vitro assays to confirm their specific catalytic functions and piece together the C-C bond-forming cascade that builds the furanolide ring. h1.co

While random mutagenesis was not the primary tool for the initial discovery of the cyb cluster, it is a powerful technique in the broader field of cyanobacterial natural product research. rsc.org Methods like chemical or transposon mutagenesis are often used to create libraries of mutants, which can then be screened for the loss of production of a specific compound. rsc.orgpurdue.edu This "forward genetics" approach, for example, was instrumental in identifying the BGC for the sunscreen compound scytonemin. rsc.org Such mutagenesis studies, combined with targeted gene knockouts and strategic overexpression, form a comprehensive toolkit for verifying gene function and deciphering complex biosynthetic pathways like that of this compound. rsc.orgmdpi.com

Future Research Perspectives and Biotechnological Applications of Cyanobacterin

Advancing Biosynthetic Engineering for Enhanced Production and Novel Analogue Generation

The natural production of cyanobacterin by Scytonema hofmanni is typically in small quantities, a significant bottleneck for both research and commercial application. However, recent breakthroughs in elucidating its biosynthetic pathway have opened the door to overcoming this limitation through synthetic biology and metabolic engineering. researchgate.net

Researchers have successfully identified the this compound biosynthetic gene cluster (BGC) and characterized the key enzymes responsible for assembling its complex furanolide core structure. researchgate.net This was achieved through advanced techniques such as "Direct Pathway Cloning" (DiPaC), which allows for the rapid transfer of entire biosynthetic pathways into more manageable host organisms like Escherichia coli for study and manipulation.

The discovery of a novel class of enzymes, furanolide synthases, within this pathway was a pivotal moment. These enzymes catalyze the crucial carbon-carbon bond formations that build the compound's skeleton. researchgate.net A detailed understanding of these enzymatic steps now provides a roadmap for targeted genetic modifications. By optimizing the expression of these genes or modifying the enzymes themselves, it is feasible to significantly enhance the production yields of this compound in engineered microbial hosts. Furthermore, this knowledge allows for the generation of novel analogues by introducing different precursor molecules or altering the enzymatic machinery to create variations of the this compound structure, potentially leading to compounds with improved or entirely new activities. researchgate.net

| Enzyme/Component | Function in this compound Biosynthesis |

| CybE | A thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the initial acyloin coupling reaction between two α-keto acid building blocks. |

| CybF | A furanolide synthase that performs a critical C-C bond formation to complete the five-membered γ-butyrolactone core structure. |

| DiPaC (Direct Pathway Cloning) | A synthetic biology method used to clone the entire this compound biosynthetic gene cluster for expression in a heterologous host like E. coli. |

Development of this compound and its Analogues as Sustainable Algicides and Herbicides for Environmental Management

This compound's potent and specific activity against photosynthetic organisms makes it a highly promising candidate for development as a next-generation, environmentally sustainable algicide and herbicide. mdpi.comnih.gov

Mechanism-Based Design and Synthesis of New Bioactive Compounds